1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Overview

Description

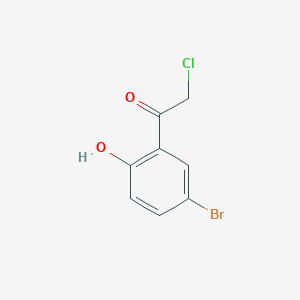

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method includes the reaction of 5-bromo-2-hydroxyacetophenone with thionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include 2-hydroxy-5-bromoacetophenone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone can be compared with other similar compounds, such as:

1-(5-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atom, leading to different reactivity and applications.

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: Contains an additional bromine atom, which can alter its chemical properties and biological activity.

1-(5-Bromo-2-hydroxyphenyl)-3-chloropropanone: Has a longer carbon chain, affecting its solubility and reactivity

These comparisons highlight the unique features of this compound, such as its specific reactivity patterns and applications in various fields.

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone, also known as a bromophenol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrClO

- IUPAC Name : this compound

- CAS Number : 100959-21-5

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The presence of the hydroxyl group may enhance its reactivity and interaction with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to the inhibition of specific enzymes or pathways that are critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preclinical studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially by activating caspase pathways or inhibiting cell cycle progression. This activity suggests that it may serve as a lead compound for the development of novel anticancer therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated efficacy against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study C | Mechanistic Analysis | Revealed that the compound inhibits topoisomerase II, leading to DNA damage in cancer cells. |

Properties

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.